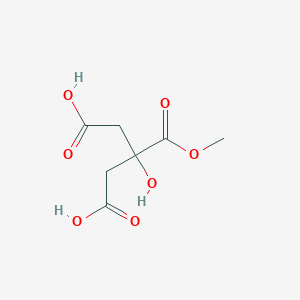
Methynolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methynolide is a complex organic compound belonging to the class of macrolides. Macrolides are characterized by their large lactone rings, which typically contain twelve or more members. This compound is notable for its unique structure, which includes multiple hydroxyl and methyl groups, as well as an ethyl group and a double bond in the nine position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methynolide involves several steps, starting from simpler organic molecules. The process typically includes the formation of the macrolide ring through a series of cyclization reactions. Key steps may involve aldol condensations, Michael additions, and lactonization reactions. The reaction conditions often require the use of strong bases or acids, as well as specific temperature and pressure conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the necessary reaction conditions and to minimize the formation of byproducts. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methynolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bond may produce a fully saturated macrolide.
Scientific Research Applications
Methynolide has several scientific research applications:
Chemistry: It is used as a model compound to study macrolide synthesis and reactivity.
Biology: It serves as a probe to investigate the biological activity of macrolides and their interactions with cellular targets.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methynolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the function of bacterial ribosomes, preventing protein synthesis and leading to antimicrobial effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: Another macrolide with similar antimicrobial properties.
Azithromycin: A macrolide with a slightly different structure and broader spectrum of activity.
Clarithromycin: A macrolide with enhanced stability and improved pharmacokinetic properties.
Uniqueness
Methynolide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness may confer distinct biological activities and make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H28O5 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(9E)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C17H28O5/c1-6-14-17(5,21)8-7-13(18)10(2)9-11(3)15(19)12(4)16(20)22-14/h7-8,10-12,14-15,19,21H,6,9H2,1-5H3/b8-7+ |
InChI Key |
NCFULEXBOBCPCY-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1C(/C=C/C(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O |
Synonyms |
methynolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


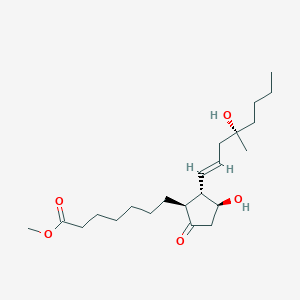
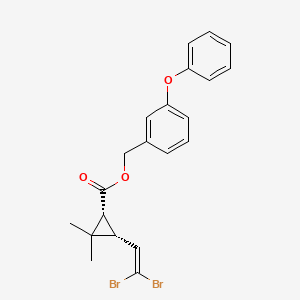
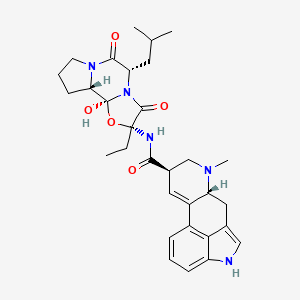
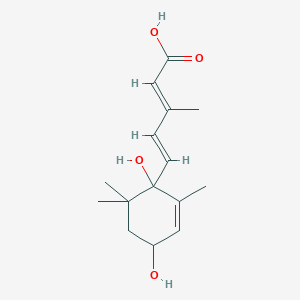

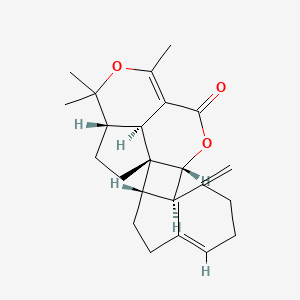
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)


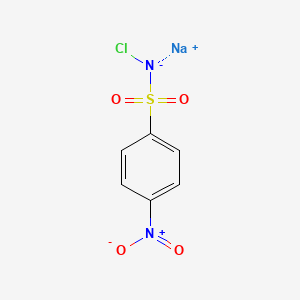
![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)
